
Aptiganel
Übersicht
Beschreibung
Aptiganel, auch bekannt als Cerestat oder CNS-1102, ist eine Verbindung, die als nicht-kompetitiver Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors entwickelt wurde. Es wurde ursprünglich wegen seiner potenziellen neuroprotektiven Wirkung bei der Behandlung von Schlaganfällen erforscht. Trotz vielversprechender Ergebnisse in Tierstudien zeigten klinische Studien am Menschen nur eine begrenzte Wirksamkeit und unerwünschte Nebenwirkungen, was zur Einstellung seiner Entwicklung führte .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 1-Naphthylamin mit Cyanbromid unter Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann mit 3-Ethyl-N-methylanilin behandelt, was zur Addition an die Cyanogruppe und zur Bildung des entsprechenden Diarylguanidins, this compound, führt .
Industrielle Produktionsmethoden: Es liegen nur begrenzte Informationen über die industriellen Produktionsmethoden von this compound vor, da seine Entwicklung eingestellt wurde, bevor es für den kommerziellen Gebrauch in großem Umfang hergestellt werden konnte .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aptiganel involves the reaction of 1-naphthylamine with cyanogen bromide to form an intermediate. This intermediate is then treated with 3-ethyl-N-methylaniline, leading to the addition to the cyano group and the formation of the corresponding diaryl guanidine, this compound .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound, as its development was discontinued before it could be widely produced for commercial use .
Analyse Chemischer Reaktionen
Reaktionstypen: Aptiganel unterliegt aufgrund des Vorhandenseins seiner Guanidingruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Cyanbromid und 3-Ethyl-N-methylanilin. Die Reaktionen laufen typischerweise unter kontrollierten Temperatur- und Druckbedingungen ab, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Diarylguanidinverbindung selbst. Weitere Nebenprodukte können nicht umgesetzte Ausgangsmaterialien und geringfügige Nebenprodukte sein, abhängig von den Reaktionsbedingungen .
Wissenschaftliche Forschungsanwendungen
Acute Ischemic Stroke Treatment
Aptiganel has been extensively studied for its potential use in treating acute ischemic stroke. In a nested phase 2/phase 3 randomized controlled trial involving 628 patients, the drug was administered within six hours of stroke onset. The trial compared high-dose and low-dose this compound with a placebo group.
Key Findings:
- Efficacy: The trial was halted due to a lack of efficacy; patients receiving this compound did not show significant improvement in outcomes compared to placebo, as measured by the Modified Rankin Scale (MRS) at 90 days post-stroke .
- Mortality Rates: There was a statistically significant increase in mortality rates among patients treated with this compound compared to those receiving placebo (26.3% vs. 19.2%) .
- Safety Concerns: Adverse effects included increased heart rate and blood pressure, along with neurological disturbances such as blurred vision .
Neuroprotection in Animal Models
In preclinical studies, this compound demonstrated neuroprotective effects in various animal models of focal brain ischemia:
- Reduction in Brain Damage: In rat models, administration of this compound reduced brain damage by 40% to 70% when given shortly after induced ischemia .
- Mechanism of Action: this compound acts by blocking glutamate receptors, which are implicated in excitotoxicity during ischemic events .
Traumatic Brain Injury (TBI)
This compound has also been evaluated for its effects on traumatic brain injury:
- Animal Studies: In models of TBI, it showed promise by decreasing contusion volume and hemispheric swelling .
- Clinical Implications: However, similar to stroke studies, clinical applications remain limited due to insufficient evidence from human trials.
Safety and Tolerability Studies
Several studies have assessed the safety profile of this compound:
- Dose-Limiting Effects: In human trials, dose-limiting effects included CNS excitation or depression and significant increases in blood pressure .
- Tolerability: Overall, this compound was found to be relatively well tolerated among volunteers and stroke patients; however, the adverse effects raised concerns about its clinical use .
Data Summary
Wirkmechanismus
Aptiganel exerts its effects by acting as a noncompetitive antagonist of the NMDA receptor. It binds to the ion channel associated with the receptor, preventing the influx of calcium ions and subsequent excitotoxicity. This mechanism is believed to provide neuroprotection during ischemic events by reducing neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Aptiganel ähnelt anderen NMDA-Rezeptor-Antagonisten wie Dizocilpin (MK-801) und Gavestinel. This compound ist einzigartig in seiner spezifischen Bindungsaffinität und den strukturellen Merkmalen seiner Guanidingruppe. Andere ähnliche Verbindungen sind CNS-1145 und CNS-1237, die strukturelle Ähnlichkeiten mit this compound aufweisen .
Biologische Aktivität
Aptiganel hydrochloride, also known as Cerestat, is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was developed primarily for its neuroprotective properties in conditions such as acute ischemic stroke. The compound aims to mitigate the excitotoxic effects of glutamate, which can exacerbate neuronal damage during ischemic events.
This compound operates by blocking the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system (CNS). During ischemic conditions, excessive glutamate release leads to increased intracellular calcium and sodium levels, resulting in neuronal injury and death. By inhibiting this receptor, this compound is intended to reduce neuronal damage and improve clinical outcomes following strokes.
Phase 2/Phase 3 Trial
A significant clinical trial involving 628 patients across 156 medical centers evaluated the efficacy of this compound in acute ischemic stroke. Patients were randomized to receive either high-dose (5 mg bolus followed by 0.75 mg/h for 12 hours), low-dose (3 mg bolus followed by 0.5 mg/h for 12 hours) this compound, or a placebo.
Key Results:
- Primary Outcome: No significant improvement was observed in the Modified Rankin Scale scores at 90 days post-stroke among both this compound groups compared to placebo (P = .31).
- Secondary Outcome: At day 7, placebo-treated patients showed greater neurological improvement than those receiving high-dose this compound (mean improvement: placebo -0.8 vs. high-dose +0.9; P = .04).
- Mortality Rates: The mortality rate at 120 days was higher in the high-dose group (26.3%) compared to placebo (19.2%; P = .06), suggesting potential harm from treatment with this compound .
Safety and Tolerability Studies
In safety studies, this compound was generally well tolerated among healthy volunteers and acute stroke patients; however, dose-limiting side effects included increased blood pressure and central nervous system disturbances such as blurred vision and confusion. A tolerable regimen identified was a 4.5 mg intravenous bolus followed by a continuous infusion of 0.75 mg/h for 12 hours .
Comparative Efficacy in Animal Models
This compound has shown promise in animal models of focal brain ischemia, where it demonstrated neuroprotective effects at plasma concentrations of approximately 10 ng/mL. These preclinical studies indicated reduced infarct size and improved neurological outcomes; however, these results did not translate effectively into human clinical trials .
Efficacy Table
Treatment Group | Median Modified Rankin Score (Day 90) | NIH Stroke Scale Improvement (Day 7) | Mortality Rate (120 Days) |
---|---|---|---|
High-dose this compound | 3 | +0.9 | 26.3% |
Low-dose this compound | 3 | Not significantly different | 22.5% |
Placebo | 3 | -0.8 | 19.2% |
Eigenschaften
IUPAC Name |
1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCJMURTMZBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048432 | |
Record name | Aptiganel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137159-92-3 | |
Record name | Aptiganel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137159-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aptiganel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aptiganel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APTIGANEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.